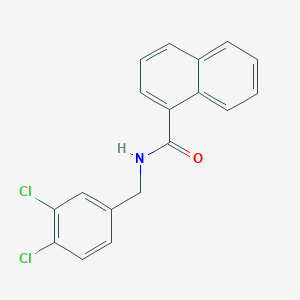

N-(3,4-dichlorobenzyl)-1-naphthamide

Description

N-(3,4-Dichlorobenzyl)-1-naphthamide is a synthetic organic compound characterized by a naphthamide backbone (a naphthalene ring fused with an amide group) substituted with a 3,4-dichlorobenzyl moiety at the nitrogen atom.

Propriétés

Formule moléculaire |

C18H13Cl2NO |

|---|---|

Poids moléculaire |

330.2g/mol |

Nom IUPAC |

N-[(3,4-dichlorophenyl)methyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H13Cl2NO/c19-16-9-8-12(10-17(16)20)11-21-18(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-10H,11H2,(H,21,22) |

Clé InChI |

MZSYYYYNCAEFHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-Chloro-N-phenyl-phthalimide ()

- Structure : Features a phthalimide core (isoindole-1,3-dione) with a chlorine atom at the 3rd position and a phenyl group at the nitrogen atom (Fig. 1).

- Applications: Primarily used as a monomer for synthesizing polyimides, which are high-performance polymers with thermal stability .

- Comparison :

- Both compounds contain aromatic chlorinated substituents, but their backbones differ significantly (naphthamide vs. phthalimide).

- N-(3,4-Dichlorobenzyl)-1-naphthamide lacks the cyclic anhydride structure critical for polyimide synthesis, limiting its utility in polymer chemistry.

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]-propan-2-ol (Compound 6f, )

- Structure : A triazole-containing antifungal agent with a 3,4-dichlorobenzyl group, a difluorophenyl ring, and a hydroxyethyl side chain.

- Bioactivity : Exhibits potent antifungal activity (MIC₈₀ < 0.125 μg/mL against Candida albicans), outperforming fluconazole and matching itraconazole .

- Comparison: Both compounds share the 3,4-dichlorobenzyl group, which likely enhances membrane penetration and target binding. The triazole core in Compound 6f is critical for inhibiting fungal lanosterol 14α-demethylase, whereas the naphthamide backbone may interact with different biological targets.

N-(3,4-Dichlorobenzyl)-3-benzyloxy-1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide ()

- Structure : A pyridine-based carboxamide with a 3,4-dichlorobenzyl group, benzyloxy substituent, and hydroxyethyl chain.

- Synthesis: Prepared via a multi-step reaction involving ethanolamine and sodium carbonate, highlighting the versatility of dichlorobenzyl groups in synthetic protocols .

- Comparison :

- Both compounds are carboxamides with dichlorobenzyl moieties, but the pyridine ring in this analogue introduces distinct electronic and steric properties.

- The hydroxyethyl group may improve solubility, a feature absent in the naphthamide derivative.

Comparative Data Table

Key Research Findings and Implications

- Role of Dichlorobenzyl Groups: The 3,4-dichlorobenzyl moiety is a recurring motif in bioactive compounds, enhancing lipophilicity and target affinity.

- Structural Trade-offs : While phthalimides excel in polymer synthesis due to their rigid cores, naphthamide derivatives may offer greater flexibility for drug design due to their planar aromatic systems .

- Synthetic Feasibility : demonstrates that dichlorobenzyl-substituted carboxamides can be synthesized efficiently, supporting the scalability of N-(3,4-dichlorobenzyl)-1-naphthamide for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.